2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups, which can impart unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-iodo-5-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reactors, more efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The iodine atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed from oxidation of the boronic ester group.
Scientific Research Applications
2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique reactivity and functional groups.
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst in Suzuki-Miyaura cross-coupling. This complex then undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the final biaryl or substituted alkene product.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-iodo-5-(trifluoromethyl)phenylboronic Acid: Similar structure but lacks the dioxaborolane ring.
2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)methanol: Contains a hydroxyl group instead of the boronic ester.
Uniqueness
The presence of the dioxaborolane ring in 2-(2-Fluoro-3-iodo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C13H14BF4IO2 |
---|---|
Molecular Weight |
415.96 g/mol |
IUPAC Name |
2-[2-fluoro-3-iodo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H14BF4IO2/c1-11(2)12(3,4)21-14(20-11)8-5-7(13(16,17)18)6-9(19)10(8)15/h5-6H,1-4H3 |
InChI Key |
HIBAGLUQLBGDIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)I)C(F)(F)F |
Origin of Product |
United States |
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